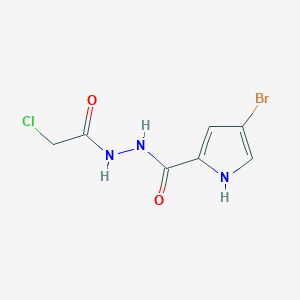
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, a chloroacetyl group, and a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Bromination: The pyrrole ring is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced through the reaction of the brominated pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the chloroacetylated pyrrole with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of 4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in an organic solvent such as dichloromethane.
Chloroacetylation: Chloroacetyl chloride in the presence of a base like triethylamine.
Hydrazine Hydrate: Used for the formation of the carbohydrazide moiety.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be formed.
Oxidation/Reduction Products: Different oxidation states of the compound can be achieved.
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
科学的研究の応用
4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules.
作用機序
The mechanism of action of 4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. The bromine and chloroacetyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of their function. The carbohydrazide moiety can also form hydrogen bonds and other interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromo-N’-(2-chloroacetyl)benzohydrazide: Similar in structure but with a benzene ring instead of a pyrrole ring.
4-Bromo-N-(2-chloroacetyl)benzamide: Contains a benzamide group instead of a carbohydrazide moiety.
Uniqueness
4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is unique due to the presence of the pyrrole ring, which imparts different electronic and steric properties compared to benzene derivatives. This uniqueness can lead to different biological activities and applications.
特性
IUPAC Name |
4-bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3O2/c8-4-1-5(10-3-4)7(14)12-11-6(13)2-9/h1,3,10H,2H2,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQOVSGSDWEYER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













